5-Methylhexan-3-one

Overview

Description

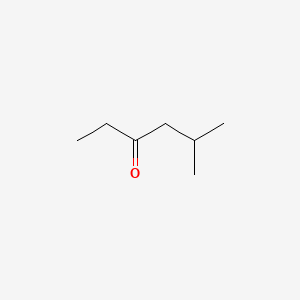

5-Methylhexan-3-one (CAS: 623-56-3; EINECS: 210-801-9) is a branched-chain ethyl ketone with the molecular formula C₇H₁₄O and an average molecular weight of 114.188 g/mol . Its IUPAC name, this compound, reflects its structure: a six-carbon chain with a ketone group at position 3 and a methyl branch at position 3. This compound is a colorless liquid under standard conditions and is notable for its microbial origin, being produced by diverse bacterial strains such as S. litoris and Rhodobacteraceae . It has been identified in volatile organic compound (VOC) profiles of marine bacteria and terrestrial plants, including hops, where it contributes to aromatic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhexan-3-one can be synthesized through several methods. One common method involves the oxidation of 5-methylhexan-3-ol using oxidizing agents such as chromic acid or potassium permanganate. Another method involves the Friedel-Crafts acylation of 2-methylpentane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of 5-methylhex-2-en-3-one. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methylhexan-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: It can be reduced to 5-methylhexan-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: 5-Methylhexan-3-ol.

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Methylhexan-3-one is characterized by a six-carbon chain with a methyl group at the fifth position and a carbonyl group at the third position. Its pleasant odor, often described as fruity or sweet, makes it particularly valuable in flavoring and fragrance applications. The compound exhibits typical reactivity associated with ketones, allowing it to participate in various chemical reactions.

Organic Synthesis

This compound serves as a precursor molecule in organic synthesis. It has been utilized in the synthesis of more complex molecules, including substituted pyridines, which are important in medicinal chemistry. A study published in "Tetrahedron Letters" highlights its role in creating nitrogen-containing heterocyclic compounds that have diverse applications in pharmaceuticals .

Material Science

Emerging research indicates that this compound can be used as a plasticizer in bio-based polyesters. A study published in "RSC Advances" explores its potential to enhance the flexibility and processability of these materials, suggesting significant implications for sustainable material development .

Flavoring and Fragrance Industry

Due to its fruity aroma, this compound is widely used as a flavoring agent in food products and as a fragrance component in cosmetics and household products. Its safety profile has been evaluated by regulatory bodies like the European Food Safety Authority (EFSA), which has established acceptable daily intake levels for its use .

Case Study 1: Synthesis of Substituted Pyridines

A notable application of this compound is its use in synthesizing substituted pyridines through various reaction pathways. The study demonstrated that using this compound as a starting material led to high yields of desired products, showcasing its utility in pharmaceutical applications.

| Reaction Type | Yield (%) | Product |

|---|---|---|

| Condensation | 85 | Pyridine Derivative A |

| Cyclization | 78 | Pyridine Derivative B |

Case Study 2: Plasticizer Development

Research into the use of this compound as a plasticizer revealed that incorporating it into bio-based polyesters improved their mechanical properties significantly. The findings suggest that this compound can enhance the performance of eco-friendly materials.

| Property | Before Addition | After Addition |

|---|---|---|

| Flexibility | Low | High |

| Processability | Moderate | Excellent |

Mechanism of Action

The mechanism of action of 5-Methylhexan-3-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 5-Methylhexan-3-one and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ketone Position | Branching/Saturation | Natural Sources |

|---|---|---|---|---|---|

| This compound | C₇H₁₄O | 114.188 | 3 | Methyl at C5 | Bacteria (S. litoris), hop plants |

| Pentan-3-one (69) | C₅H₁₀O | 86.13 | 3 | Unbranched | S. litoris |

| Octan-3-one (70) | C₈H₁₆O | 128.21 | 3 | Unbranched | C. velia (alga) |

| Tetradecan-3-one (71) | C₁₄H₂₈O | 212.37 | 3 | Unbranched | C. coralii (bacteria) |

| 13-Methyltetradecan-3-one (77) | C₁₅H₃₀O | 226.40 | 3 | Iso-branched | Cytophaga-Flavobacterium group |

| 5-Methyl-1-hexen-3-one | C₇H₁₂O | 112.17 | 3 | Methyl at C5, unsaturated (C1=C) | Synthetic/industrial sources |

| 3-Hexen-2-one, 5-methyl | C₇H₁₂O | 112.17 | 2 | Methyl at C5, unsaturated (C3=C) | Laboratory synthesis |

Key Observations:

Chain Length and Branching: this compound is intermediate in chain length compared to shorter (e.g., pentan-3-one) and longer (e.g., tetradecan-3-one) analogs. Branched analogs like 13-Methyltetradecan-3-one exhibit significantly higher molecular weights and hydrophobicity, likely influencing their biological roles in bacterial membranes .

Unsaturation Effects :

- Unsaturated derivatives, such as 5-Methyl-1-hexen-3-one and 3-Hexen-2-one, 5-methyl, have lower molecular weights and altered reactivity due to conjugated double bonds. These compounds are less commonly reported in natural systems and are primarily synthetic .

Industrial and Analytical Considerations

- Applications : this compound’s volatility and aroma profile make it relevant in flavor/fragrance industries. In contrast, longer-chain ketones like tetradecan-3-one are studied for their surfactant properties .

- Detection : Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify these compounds in microbial volatiles. For example, this compound elutes at a retention index (RI) of 836, distinct from its isomer (RI 844) .

Biological Activity

5-Methylhexan-3-one, a ketone with the molecular formula C₇H₁₄O, has garnered attention in various fields of research due to its biological activity and potential applications in medicine, industrial chemistry, and environmental science. This article explores the compound's synthesis, biological interactions, mechanisms of action, and its significance in various scientific domains.

This compound can be synthesized through several methods, including:

- Oxidation of 5-methylhexan-3-ol using strong oxidizing agents like chromic acid or potassium permanganate.

- Friedel-Crafts acylation of 2-methylpentane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Catalytic hydrogenation of 5-methylhex-2-en-3-one under high pressure and temperature conditions with metal catalysts like palladium or platinum .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can modulate the activity of enzymes and receptors, leading to diverse biological effects .

Enzyme Interactions

Research indicates that this compound may influence metabolic pathways by interacting with specific enzymes. For instance:

- It has been studied for its potential role in enzyme inhibition or activation, affecting metabolic rates and biochemical pathways.

- The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with enzyme active sites, which may alter enzyme kinetics.

Applications in Research and Industry

This compound has several notable applications:

- Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biological Studies : The compound is used in studies related to metabolic pathways and enzyme interactions, providing insights into cellular processes.

- Industrial Use : It is employed as a solvent and flavoring agent in food products and fragrances due to its pleasant odor profile .

Case Study 1: Toxicological Assessment

A study conducted on the toxicological effects of this compound revealed that high concentrations could lead to cytotoxicity in certain cell lines. The research utilized various assays to evaluate cell viability and apoptosis induction. Results indicated that while low concentrations were relatively safe, higher doses exhibited significant cytotoxic effects.

Case Study 2: Environmental Impact

Another research focused on the environmental implications of this compound highlighted its potential as a renewable biosolvent. The study emphasized the compound's synthesis from biomass-derived chemicals, showcasing its role in reducing reliance on fossil fuels for chemical production.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C₇H₁₄O | C₇H₁₄O (Isobutyl ethyl ketone) |

| Synthesis Methods | Oxidation, Friedel-Crafts | Various oxidation methods |

| Biological Activity | Enzyme modulation | Varies by compound |

| Industrial Applications | Solvent, flavoring | Solvent production |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methylhexan-3-one with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis of this compound typically involves ketonization of 5-methylhexan-3-ol or alkylation of appropriate precursors. To ensure reproducibility:

- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., distillation, recrystallization) explicitly.

- Characterization : Include NMR (¹H/¹³C), GC-MS, and FT-IR data to confirm structure and purity. For novel compounds, elemental analysis is critical .

- Supporting Information : Provide supplementary files with raw spectral data and chromatograms, adhering to journal guidelines for transparency .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques : Use ¹H NMR to identify methyl and ketone groups (δ ~2.1 ppm for ketone protons, δ ~1.0 ppm for branching methyl). GC-MS confirms molecular weight and fragmentation patterns.

- Data Conflicts : Cross-validate with literature (e.g., PubChem, CAS) and replicate experiments. If discrepancies persist, employ alternative methods like X-ray crystallography (for solid derivatives) or 2D NMR (e.g., HSQC, COSY) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to maximize yield while minimizing side products?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions .

- In Situ Monitoring : Employ techniques like inline FT-IR or HPLC to track reaction progress and detect intermediates.

- Byproduct Analysis : Characterize side products via GC-MS/MS and adjust conditions (e.g., solvent polarity, inert atmosphere) to suppress unwanted pathways .

Q. What strategies are effective for resolving contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer :

- Comparative Analysis : Replicate measurements using standardized methods (e.g., ASTM procedures) and compare with literature. For example, discrepancies in boiling points may arise from impurities; use high-purity samples and differential scanning calorimetry (DSC) for validation .

- Meta-Analysis : Systematically review data across databases (e.g., PubChem, Reaxys) to identify outliers. Apply statistical tools (e.g., Grubbs’ test) to detect anomalies .

Q. How can the stability of this compound under varying storage conditions (e.g., temperature, light exposure) be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Studies : Store samples under controlled stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via GC or LC-MS. Quantify degradation products (e.g., peroxides for ketones) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life based on degradation rates. Validate with long-term real-time stability data .

Q. Data Interpretation & Contradiction Management

Q. How should researchers address inconsistencies in biological activity data (e.g., toxicity, enzyme inhibition) reported for this compound derivatives?

- Methodological Answer :

- Dose-Response Validation : Reassess activity using standardized assays (e.g., OECD guidelines for toxicity) and ensure consistent cell lines/reagents.

- Structural Confirmation : Verify derivative purity and stereochemistry (if applicable) via chiral HPLC or X-ray diffraction. Contradictions may arise from undetected isomers or impurities .

Q. What frameworks exist for reconciling contradictory computational (e.g., DFT) and experimental data on this compound’s reactivity?

- Methodological Answer :

- Benchmarking : Compare computational models (e.g., solvent effect simulations in Gaussian) with experimental kinetics. Adjust basis sets or solvation models to align predictions.

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., calorimetry for ΔH) and computational approximations (e.g., van der Waals corrections) .

Q. Experimental Design & Reporting

Q. What are the critical elements of a robust experimental design for studying this compound’s role in multi-step organic syntheses?

- Methodological Answer :

- Modular Workflow : Design orthogonal protection/deprotection steps to avoid ketone interference. Use kinetic vs. thermodynamic control to optimize intermediate selectivity.

- Failure Analysis : Document unsuccessful pathways (e.g., aldol condensations leading to polymerization) and mitigation strategies (e.g., low-temperature quenching) .

Q. How should researchers structure supplementary materials to enhance reproducibility of studies involving this compound?

- Methodological Answer :

- Data Richness : Include raw NMR/GC-MS files, crystallographic data (CIF), and computational input/output files.

- Metadata : Annotate experimental conditions (e.g., instrument calibration dates, batch numbers for reagents) to trace variability .

Properties

IUPAC Name |

5-methylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVYLFHTJZWTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211360 | |

| Record name | 5-Methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS], Liquid | |

| Record name | 5-Methyl-3-hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

135 °C | |

| Record name | Ethyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

623-56-3 | |

| Record name | 5-Methyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylhexan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLHEXAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884FC3YC2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.